molecular formula C13H21N5O3S B2784561 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole CAS No. 1013774-40-7

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole

Cat. No.: B2784561
CAS No.: 1013774-40-7
M. Wt: 327.4
InChI Key: OVNWQYLJYZOXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C13H21N5O3S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole is a synthetic molecule with potential biological activities. Its structure incorporates a pyrazole moiety, which is often associated with diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H22N4O3SC_{15}H_{22}N_4O_3S, and it features several functional groups that contribute to its biological activity:

  • Pyrazole ring : Known for its role in various biological systems.
  • Thiazole group : Often linked to antimicrobial properties.
  • Methoxyethyl substituents : These may enhance solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, which is notorious for its resistance to antibiotics .

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Methoxy-1-methylpyrazoleE. coli32 µg/mL
3-Methoxy-1-methylpyrazoleP. aeruginosa16 µg/mL
3-Methoxy-1-methylpyrazoleStaphylococcus aureus8 µg/mL

Anti-inflammatory Effects

In addition to antimicrobial activity, the compound may possess anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation .

Antitumor Activity

Emerging evidence suggests that pyrazole-based compounds may also exhibit antitumor activity. In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

Case Study: Effect on Cancer Cell Lines

A study evaluated the effect of a related pyrazole compound on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These results indicate a promising potential for further development of this class of compounds as anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of compounds like this compound. Modifications to the pyrazole ring or substituents can significantly impact efficacy and selectivity:

  • Substituent Modifications : Changing the position or type of substituents on the pyrazole ring can enhance potency against specific targets.
  • Ring Variations : Incorporating different heterocycles can alter pharmacokinetic properties.

Properties

IUPAC Name

4-(2-methoxyethyl)-3-(2-methoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3S/c1-17-9-10(12(16-17)21-4)11-14-15-13(22-8-7-20-3)18(11)5-6-19-2/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNWQYLJYZOXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.